![molecular formula C25H23FN6O2S B2695331 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1207016-54-3](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

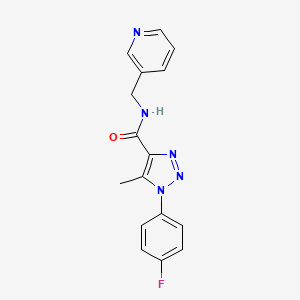

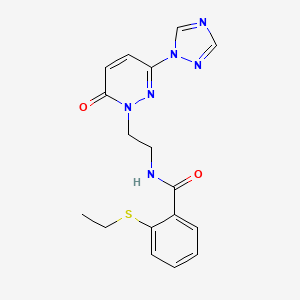

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a novel molecule with a molecular formula of C25H23FN6O2S . It has an average mass of 490.552 Da and a mono-isotopic mass of 490.158722 Da .

Synthesis Analysis

The synthesis of this compound involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . This process results in the formation of the key starting material pyrazolopyrimidine .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl core, a butoxyphenyl group at the 9-position, and a 2-fluorophenylacetamide group attached via a sulfur atom .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that it may have potential as a therapeutic agent.Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H23FN6O2S, an average mass of 490.552 Da, and a mono-isotopic mass of 490.158722 Da . Further physical and chemical properties would require additional experimental data.Applications De Recherche Scientifique

Molecular Probes for A2A Adenosine Receptor

The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds are designed with various functional groups to enable different kinds of studies, including the use of fluorophore reporter groups and radiolabeling for imaging studies (Kumar et al., 2011). This research demonstrates the potential of structurally related compounds in the development of pharmacological tools for neurological studies and possibly therapeutic applications targeting the A2A AR.

Insecticidal Assessment

Compounds incorporating heterocyclic moieties similar to the one have been assessed for their insecticidal properties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies underscore the utility of such compounds in agricultural sciences for pest management (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

The exploration of antipyrine-based heterocycles for anticancer and antimicrobial activities has been a significant area of research. Various derivatives, incorporating similar structural frameworks, have demonstrated promising anticancer and antimicrobial activities, indicating the potential of such compounds in medical and pharmaceutical research (Riyadh et al., 2013).

Biochemical Impacts as Insecticidal Agents

The synthesis of bioactive sulfonamide thiazole derivatives for use as potential insecticidal agents against Spodoptera littoralis has been reported. These studies contribute to understanding the biochemical interactions and potential agricultural applications of compounds with similar functionalities (Soliman et al., 2020).

Mécanisme D'action

Orientations Futures

The compound’s potent inhibitory activity against CDK2 and its effects on cell cycle progression suggest it may have potential as a therapeutic agent . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical studies.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzoyl chloride. The second intermediate is 2-fluoro-N-(2-mercaptoethyl)acetamide, which is synthesized from 2-fluoroaniline and 2-chloroethyl mercaptan. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzoyl chloride", "2-fluoroaniline", "2-chloroethyl mercaptan", "peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide. This amide is then reacted with Lawesson's reagent to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of 2-fluoro-N-(2-mercaptoethyl)acetamide: 2-fluoroaniline is reacted with 2-chloroethyl mercaptan in the presence of a base such as potassium carbonate to form the corresponding thiol. This thiol is then reacted with acetic anhydride to form the 2-fluoro-N-(2-mercaptoethyl)acetamide intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The final product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

1207016-54-3 |

Nom du produit |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide |

Formule moléculaire |

C25H23FN6O2S |

Poids moléculaire |

490.56 |

Nom IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C25H23FN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |

Clé InChI |

FJMFOWPSSBMAEH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5F)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)

![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)

![N-(4-bromo-3-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2695259.png)

![Cyclopropyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2695260.png)

![Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)